molecular formula C16H12F2N2O2S B279791 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide

Cat. No. B279791
M. Wt: 334.3 g/mol
InChI Key: YYZSIQQKUSTPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and HDAC6, which are involved in cancer progression. It also inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. Furthermore, it has been found to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity. It also inhibits the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide is its potent therapeutic activity. It has shown promising results in the treatment of various diseases, which makes it a valuable tool for scientific research. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more specific and effective therapeutic agents. Additionally, the compound may be tested in combination with other drugs to enhance its therapeutic activity. Finally, its potential applications in other areas such as cardiovascular diseases and metabolic disorders may also be explored.

Synthesis Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide involves the reaction between 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and 3-difluoromethoxyaniline in the presence of a coupling agent. The reaction yields the desired compound as a white solid with a purity of over 98%.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C16H12F2N2O2S

Molecular Weight

334.3 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide

InChI

InChI=1S/C16H12F2N2O2S/c17-16(18)22-10-4-1-3-9(7-10)14(21)20-15-12(8-19)11-5-2-6-13(11)23-15/h1,3-4,7,16H,2,5-6H2,(H,20,21)

InChI Key

YYZSIQQKUSTPQH-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OC(F)F

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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